2,4-Diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile
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Overview
Description
1,8-Dicyano-2,4-diethyl-7-imino-6-oxabicyclo[321]oct-3-en-8-yl cyanide is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-dicyano-2,4-diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-en-8-yl cyanide typically involves a multi-step process. One common method begins with the reaction of furfural with cyclic secondary amines, followed by further reactions with benzaldehyde and cyanoacetates . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,8-Dicyano-2,4-diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-en-8-yl cyanide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone.
Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the cyano groups.
Common Reagents and Conditions
Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone is a versatile oxidant used in these reactions.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Various nucleophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1,8-Dicyano-2,4-diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-en-8-yl cyanide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which 1,8-dicyano-2,4-diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-en-8-yl cyanide exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1,3-Dicyano-2,4,5,6-tetrakis(diphenylamino)benzene: Known for its redox properties and used as a photoredox catalyst.
2,4-Dicyano-6-oxo-3-phenylbicyclo[3.2.1]octane-2,4-dicarboxylates: Similar bicyclic structure and used in various synthetic applications.
Uniqueness
1,8-Dicyano-2,4-diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-en-8-yl cyanide is unique due to its specific bicyclic structure and the presence of multiple cyano groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in scientific research and industry.
Properties
Molecular Formula |
C14H14N4O |
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Molecular Weight |
254.29 g/mol |
IUPAC Name |
2,4-diethyl-7-imino-6-oxabicyclo[3.2.1]oct-3-ene-1,8,8-tricarbonitrile |
InChI |
InChI=1S/C14H14N4O/c1-3-9-5-10(4-2)14(8-17)12(18)19-11(9)13(14,6-15)7-16/h5,10-11,18H,3-4H2,1-2H3 |
InChI Key |
RGFKKVNTDWAEJS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C=C(C2C(C1(C(=N)O2)C#N)(C#N)C#N)CC |
Origin of Product |
United States |
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